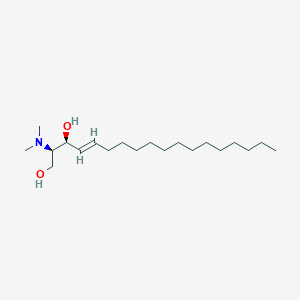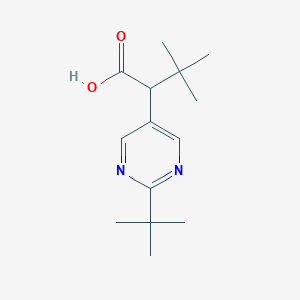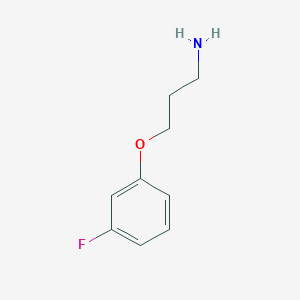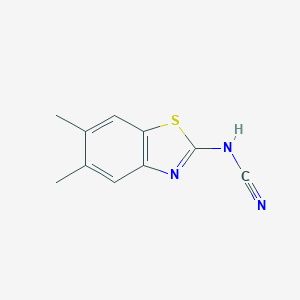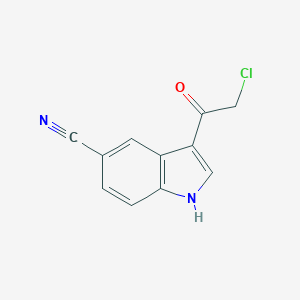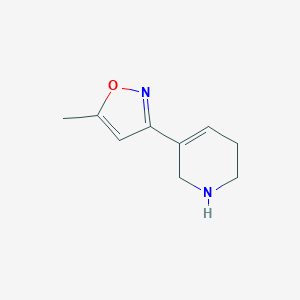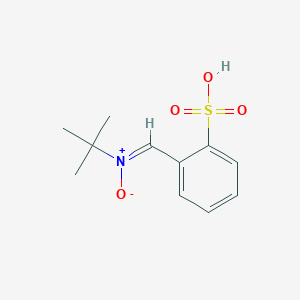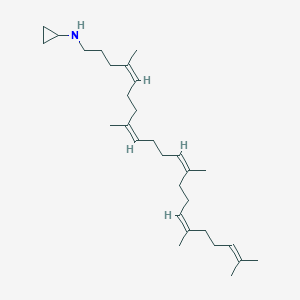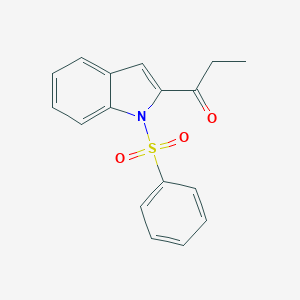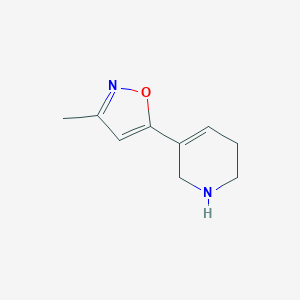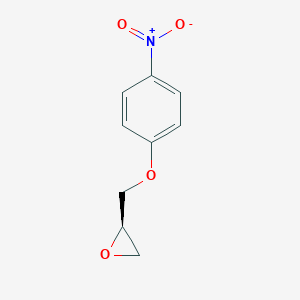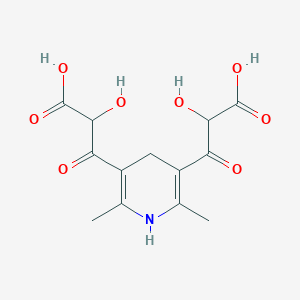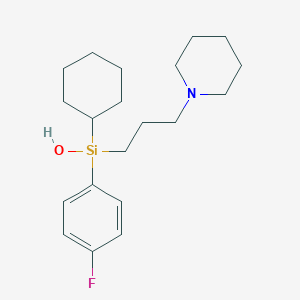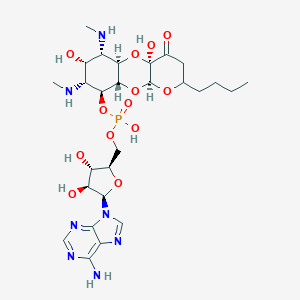![molecular formula C9H13NO2 B037777 1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) CAS No. 112256-68-5](/img/structure/B37777.png)
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) is a bicyclic compound that has been extensively studied for its potential applications in various scientific research fields. The compound is also known as tropinone and is a precursor to several important alkaloids, including cocaine.
Mecanismo De Acción
The mechanism of action of tropinone is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and may contribute to the stimulant effects of cocaine.
Efectos Bioquímicos Y Fisiológicos
Tropinone has been shown to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to have analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropinone has several advantages as a research tool. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, its use is limited by its potential for abuse and its association with illegal drugs such as cocaine.
Direcciones Futuras
There are several future directions for research on tropinone. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the development of new drugs based on the structure of tropinone, particularly for the treatment of neurological disorders such as Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of tropinone, particularly its effects on the central nervous system.
Métodos De Síntesis
The synthesis of tropinone involves the condensation of acetone and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to form the final product.
Aplicaciones Científicas De Investigación
Tropinone has been used in various scientific research fields, including medicinal chemistry, organic synthesis, and pharmacology. It is an important precursor to several alkaloids, including cocaine, which has been extensively studied for its effects on the central nervous system.
Propiedades
Número CAS |
112256-68-5 |
|---|---|
Nombre del producto |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
(2R,5S)-2-propan-2-yl-1-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C9H13NO2/c1-5(2)9-7(11)3-6-4-8(12)10(6)9/h5-6,9H,3-4H2,1-2H3/t6-,9+/m0/s1 |
Clave InChI |
BQKCROKOLTXXFZ-IMTBSYHQSA-N |
SMILES isomérico |
CC(C)[C@@H]1C(=O)C[C@@H]2N1C(=O)C2 |
SMILES |
CC(C)C1C(=O)CC2N1C(=O)C2 |
SMILES canónico |
CC(C)C1C(=O)CC2N1C(=O)C2 |
Sinónimos |
1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



